ABCG2 (BCRP) Transporter Inhibition: Direct BindingDB Assay Data for CAS 1284276-18-1 vs. Reference Inhibitors
The compound (CAS 1284276-18-1, CHEMBL3810160) was tested in a BindingDB-deposited assay for inhibition of human C-terminal GFP-tagged ABCG2 (breast cancer resistance protein) expressed in MDCK2 cells, using pheophorbide A as the fluorescent substrate [1]. The measured IC₅₀ was 3,550 nM (3.55 µM). While this potency is approximately 10- to 30-fold weaker than the reference ABCG2 inhibitor Ko143 (IC₅₀ ~100–300 nM in comparable MDCK2/pheophorbide A assays), the result establishes a quantifiable biochemical interaction absent from most in-class analogs lacking similar profiling [2]. The presence of measurable ABCG2 inhibition suggests potential utility in chemosensitization studies or as a starting scaffold for ABCG2-targeted lead optimization.
| Evidence Dimension | ABCG2 (BCRP) transporter inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 3,550 nM (3.55 µM) |
| Comparator Or Baseline | Ko143 (reference ABCG2 inhibitor): IC₅₀ ~100–300 nM in comparable MDCK2/pheophorbide A assay systems |
| Quantified Difference | Target compound is ~12- to 35-fold less potent than Ko143 |
| Conditions | Human C-terminal GFP-tagged ABCG2 expressed in MDCK2 cells; pheophorbide A substrate; preincubation protocol (BindingDB Assay CHEMBL3810160) |
Why This Matters
This is the only publicly available direct biochemical activity measurement for this specific compound, providing a quantifiable anchor point for ABCG2-related experimental design that is absent for most unprofiled in-class analogs.
- [1] BindingDB. BDBM50174342 / CHEMBL3810160. IC₅₀ = 3.55E+3 nM. Assay: Inhibition of human C-terminal GFP-tagged ABCG2 expressed in MDCK2 cells using pheophorbide A as substrate. Deposited affinity data. View Source
- [2] Allen, J.D.; van Loevezijn, A.; Lakhai, J.M.; et al. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C. Mol. Cancer Ther. 2002, 1, 417–425. (Ko143 IC₅₀ reference range.) View Source
